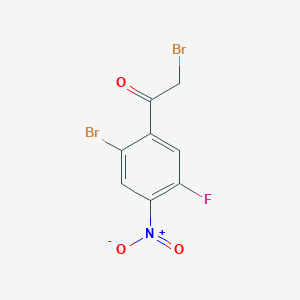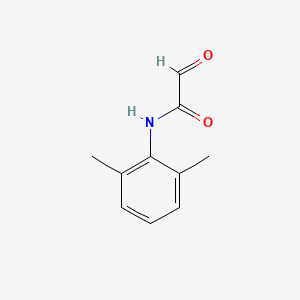
2-Bromo-3-fluoro-6-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-hydroxybenzoic acid typically involves multiple steps. One common method starts with m-fluorobenzotrifluoride, which undergoes nitration, bromination, reduction, deamination, and hydrolysis to yield the target compound . Another approach involves using o-fluorobenzonitrile as the starting material, followed by nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Bromo-3-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-3-fluoro-6-hydroxybenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
類似化合物との比較
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Bromo-2-fluorobenzoic acid: Similar structure but the hydroxyl group is in a different position.
Uniqueness
2-Bromo-3-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C7H4BrFO3 |
|---|---|
分子量 |
235.01 g/mol |
IUPAC名 |
2-bromo-3-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) |
InChIキー |
DNSGIMSYWRVRCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)C(=O)O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)








![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)
